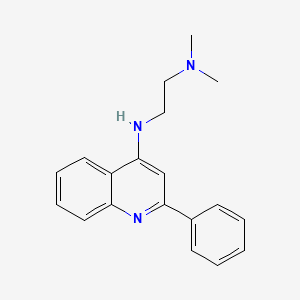![molecular formula C57H102O6 B10796200 [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B10796200.png)
[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex ester derived from fatty acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the fatty acid precursors, such as octadeca-9,12-dienoic acid and octadec-9-enoic acid. These acids undergo esterification with glycerol or similar polyols under acidic or basic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations. Catalysts such as immobilized enzymes or solid acids may be employed to enhance the efficiency and selectivity of the esterification reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated bonds. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium or platinum catalyst to saturate the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, where nucleophiles such as hydroxide ions can replace the ester group, leading to the formation of alcohols and carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in a controlled environment.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Dicarboxylic acids and shorter-chain aldehydes or ketones.
Reduction: Saturated esters and alcohols.
Substitution: Alcohols and carboxylate salts.
科学的研究の応用
Chemistry
In chemistry, [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is used as a model compound to study esterification and transesterification reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its role in lipid metabolism and its potential as a bioactive lipid. It is studied for its effects on cell membranes and signaling pathways.
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and anti-cancer properties. The unsaturated bonds are thought to interact with cellular targets, modulating inflammatory responses and inhibiting cancer cell proliferation.
Industry
Industrially, this compound is used in the formulation of biodegradable lubricants and surfactants. Its unique chemical structure provides desirable properties such as low toxicity and high biodegradability.
作用機序
The mechanism by which [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate exerts its effects involves interactions with cellular membranes and enzymes. The unsaturated bonds in the compound allow it to integrate into lipid bilayers, altering membrane fluidity and affecting membrane-bound proteins. Additionally, the compound can be metabolized by lipases and other enzymes, leading to the production of bioactive metabolites that modulate signaling pathways.
類似化合物との比較
Similar Compounds
Linoleic Acid Esters: Similar in structure but with fewer unsaturated bonds.
Oleic Acid Esters: Contain a single unsaturated bond, making them less reactive.
Stearic Acid Esters: Fully saturated, lacking the reactivity associated with unsaturated bonds.
Uniqueness
What sets [3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate apart is its multiple unsaturated bonds, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological membranes or chemical reactivity in synthetic processes.
特性
分子式 |
C57H102O6 |
|---|---|
分子量 |
883.4 g/mol |
IUPAC名 |
[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16?,28-25?,29-26+,30-27+ |
InChIキー |
JTMWOTXEVWLTTO-IOEOKIPXSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-phenyl-N'-[1-(2-hydroxycyclohexyl)cyclohexyl]thiourea](/img/structure/B10796150.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol](/img/structure/B10796162.png)
![4-(tert-butyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B10796166.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)


![3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B10796188.png)

![5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B10796196.png)

